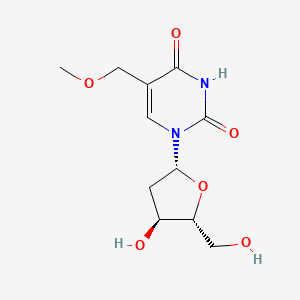

5-Methoxymethyl-2'-deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxymethyl-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of 5-methoxymethyl-2'-deoxyuridine has been characterized through studies involving intravenous administration in animal models. Key findings include:

- Half-life: The overall half-life (T1/2 Kel) is approximately 32 to 35 minutes, with a biological half-life (T1/2 beta) of 89 minutes .

- Distribution: The volume of distribution ranges from 1.28 to 1.35 liters/kg, indicating extensive tissue distribution .

- Clearance Rate: The total body clearance rate is about 10 ml/min/kg .

These properties suggest that MMUdR is rapidly distributed and eliminated from the body, which is crucial for its effectiveness in treating acute viral infections.

Antiviral Applications

Efficacy Against Herpes Simplex Virus

this compound has shown potent antiviral activity against herpes simplex virus (HSV). In studies where it was administered in combination with other antiviral agents like arabinosyladenine (ara-A), the combination therapy demonstrated enhanced efficacy in controlling primary genital herpes in animal models. The simultaneous application of 5% MMUdR and 5% ara-A significantly reduced mortality rates and lesion scores associated with HSV infections .

Mechanism of Action

The mechanism by which MMUdR exerts its antiviral effects appears to involve inhibition of viral replication without adversely affecting host cell metabolism. This selectivity is crucial for minimizing side effects during treatment .

Anticancer Activity

Cytotoxic Effects on Cancer Cells

Research indicates that derivatives of nucleosides like MMUdR can exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have demonstrated that modifications to nucleosides can enhance their interaction with DNA or specific cancer-associated proteins, leading to increased efficacy against tumors.

| Cancer Type | Cell Line Tested | Efficacy Observed |

|---|---|---|

| Breast Cancer | MCF-7 | Significant cytotoxicity at high concentrations |

| Lung Cancer | A549 | Moderate efficacy observed |

| Leukemia | K562 | High sensitivity to nucleoside analogs |

Case Studies

-

Combination Therapy for Genital Herpes

In a controlled study using mouse and guinea pig models, the combination of this compound and ara-A was found to be effective not only in treating acute infections but also in preventing recurrence and the emergence of drug-resistant strains . -

Toxicity Assessment

Toxicity studies conducted on hamsters revealed increases in sister chromatid exchanges after exposure to high concentrations of MMUdR, indicating potential mutagenic effects at elevated doses . This highlights the importance of careful dosing in therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers detect the incorporation of 5-Methoxymethyl-2'-deoxyuridine into newly synthesized DNA in vitro or in vivo?

- Methodological Approach : Adapt protocols for thymidine analogs like 5-ethynyl-2'-deoxyuridine (EdU), which uses copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for fluorescent labeling. This method avoids DNA denaturation and preserves tissue architecture, unlike BrdU-based immunoassays . Key steps include:

- Pulse-labeling cells/tissues with the compound.

- Fixation with paraformaldehyde (avoid harsh denaturation).

- Detection via fluorescent azides (e.g., Alexa Fluor 488-azide) and confocal microscopy.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Safety Measures : Based on safety data for related analogs:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation/contact .

- Storage : Store desiccated at -20°C in airtight containers to prevent degradation .

- Waste Disposal : Soak spills with absorbent material and dispose as hazardous waste; avoid drain contamination .

Advanced Research Questions

Q. How can contradictory data on the biological effects of this compound (e.g., DNA damage vs. proliferation) be resolved?

- Experimental Design :

- Context-Specific Assays : Perform parallel experiments under varying conditions (e.g., oxidative stress, metabolic inhibition) to identify confounding factors. For example, elevated 2'-deoxyuridine levels may indicate oxidative damage in high-fat diets or DNA turnover in tumors .

- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq) with metabolomics to link compound exposure to pyrimidine homeostasis or nucleotide pool imbalances .

Q. What experimental strategies optimize the use of this compound in cell cycle synchronization studies?

- Protocol Optimization :

- Pulse-Chase Timing : Determine optimal labeling duration (e.g., 30 min–2 hr) to minimize cytotoxicity, as seen in EdU-based assays .

- Fixation Alternatives : Test methanol-free fixatives (e.g., 4% paraformaldehyde) to preserve epitopes for co-staining with phospho-histone H3 (mitosis marker) .

Q. How can this compound be integrated into targeted drug delivery systems for cancer therapy?

- Nanoparticle Design :

- Carrier Systems : Use chitosan or tripolyphosphate-crosslinked nanoparticles to encapsulate the compound, as demonstrated for 5-iodo-2'-deoxyuridine (IUdR) .

- Targeting Ligands : Conjugate with tumor-specific antibodies (e.g., EGFR) to enhance uptake in xenograft models.

- In Vivo Validation : Perform biodistribution studies using radiolabeled analogs (e.g., ¹²³I-IUdR) and SPECT imaging to track tumor specificity .

Q. What methodologies address the metabolic instability of this compound in long-term cell culture studies?

- Stabilization Strategies :

Propriétés

Numéro CAS |

5116-22-3 |

|---|---|

Formule moléculaire |

C11H16N2O6 |

Poids moléculaire |

272.25 g/mol |

Nom IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |

Clé InChI |

RSMISTTWWXJOOG-DJLDLDEBSA-N |

SMILES |

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

SMILES isomérique |

COCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canonique |

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Key on ui other cas no. |

5116-22-3 |

Synonymes |

2'-deoxy-5-methoxymethyluridine 5-methoxymethyl-2'-deoxyuridine 5-methoxymethyldeoxyuridine MMUdR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.